![molecular formula C10H18ClNO2 B3007705 2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide CAS No. 2411289-02-4](/img/structure/B3007705.png)
2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide
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Overview
Description
The compound “2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide” is likely to be a chlorinated organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the hydrogens from the hydroxyl group has been replaced by an amino group . The compound also contains a chloro group (Cl) and an oxane group, which is a cyclic ether with a four-carbon and one-oxygen ring .
Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide an accurate chemical reactions analysis. In general, chloroacetamides can participate in a variety of reactions due to the presence of the reactive chloro group and the acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide” would be influenced by its molecular structure. Chloroacetamides are generally colorless solids and are soluble in water . The presence of the oxane group could potentially influence these properties, but without specific data, it’s difficult to say exactly how.properties
IUPAC Name |
2-chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(12-10(13)7-11)6-9-2-4-14-5-3-9/h8-9H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZAVSKVWMOZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide |
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